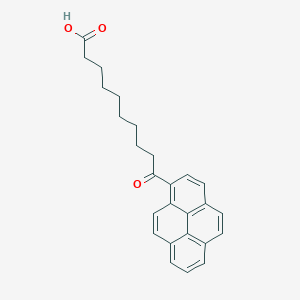

10-Oxo-10-pyren-1-yldecanoic acid

Description

10-Oxo-10-pyren-1-yldecanoic acid is a synthetic fatty acid derivative characterized by a decanoic acid backbone (10 carbons) with a pyren-1-yl group substituted at the terminal carbon via a ketone functional group. This compound is of interest in materials science, drug delivery, and biochemical probing due to its hybrid structure combining aliphatic and aromatic features.

Properties

IUPAC Name |

10-oxo-10-pyren-1-yldecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O3/c27-23(10-5-3-1-2-4-6-11-24(28)29)21-16-14-20-13-12-18-8-7-9-19-15-17-22(21)26(20)25(18)19/h7-9,12-17H,1-6,10-11H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTYFASKKGDQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396174 | |

| Record name | 10-oxo-10-pyren-1-yldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104180-30-5 | |

| Record name | 10-oxo-10-pyren-1-yldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Octadecanoic Acid, 10-Oxo- (CAS 4158-12-7)

- Structure : An 18-carbon fatty acid with a ketone group at position 10 and a carboxylic acid terminus.

- Molecular Weight : 298.46 g/mol (C₁₈H₃₄O₃) .

- Key Differences :

- Chain Length : Longer aliphatic chain (C18 vs. C10) increases hydrophobicity but lacks the pyrenyl group.

- Functionality : The absence of an aromatic system reduces π-π interactions, limiting applications in fluorescence or aromatic receptor targeting.

- Applications : Used in lipid metabolism studies and surfactant formulations due to its simple oxo functionality .

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic Acid (CAS 159350-38-6)

- Structure: Decanoic acid with a dioxopyrrolidinyloxy substituent and ketone at position 10.

- Molecular Weight: Estimated 297.3 g/mol (C₁₄H₁₉NO₆) .

- Key Differences :

- Functional Groups : The dioxopyrrolidinyl group introduces polarity and reactivity, making it suitable as a leaving group in prodrugs or conjugation chemistry.

- Aromaticity : Lacks the pyrenyl group, reducing hydrophobic and fluorescence properties.

- Applications : Utilized in synthetic chemistry for amine-reactive crosslinking or prodrug activation .

Decanoic Acid, 10-[(6-Aminohexyl)amino]-10-oxo-

- Structure: Decanoic acid with an aminohexylamide group at position 10.

- Molecular Weight : 313.44 g/mol (C₁₆H₃₁N₃O₃) .

- Key Differences: Polarity: The aminohexylamide group increases polarity (PSA = 92.42) compared to the pyrenyl group, enhancing water solubility . Reactivity: The amine group enables hydrogen bonding and ionic interactions, useful in peptide mimics or drug conjugates.

- Applications : Explored in targeted drug delivery systems and biomolecular conjugation .

Oxygenated Fatty Acids (e.g., 9(S)-HPOT, 13(S)-HOT)

- Structure: Oxygenated derivatives (hydroperoxy or hydroxy groups) of unsaturated fatty acids like linolenic acid.

- Key Differences :

- Reactivity : Hydroperoxy groups are highly reactive, participating in plant defense signaling (e.g., oxylipins), unlike the inert pyrenyl group .

- Biological Role : Function as signaling molecules in inflammation and stress responses, contrasting with the synthetic applications of pyrene derivatives .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 10-Oxo-10-pyren-1-yldecanoic acid | C₂₆H₂₈O₃* | ~396.5 | Pyrenyl, ketone, carboxylic acid | Fluorescent probes, drug delivery |

| Octadecanoic acid, 10-oxo- (CAS 4158-12-7) | C₁₈H₃₄O₃ | 298.46 | Ketone, carboxylic acid | Lipid research, surfactants |

| 10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid | C₁₄H₁₉NO₆ | 297.3 | Dioxopyrrolidinyl, ketone | Prodrug synthesis, conjugation |

| Decanoic acid, 10-[(6-aminohexyl)amino]-10-oxo- | C₁₆H₃₁N₃O₃ | 313.44 | Aminohexylamide, ketone | Drug conjugates, peptide mimics |

*Estimated based on pyrene (C₁₆H₁₀) and decanoic acid (C₁₀H₁₈O₃) with substitution.

Key Findings and Implications

- Structural Impact: The pyrenyl group in 10-Oxo-10-pyren-1-yldecanoic acid distinguishes it from analogs by enabling fluorescence and enhanced membrane interaction, critical for imaging and targeted delivery.

- Solubility: Pyrene’s hydrophobicity limits aqueous solubility compared to amino- or dioxopyrrolidinyl-substituted analogs, necessitating formulation adjustments.

- Reactivity : Unlike hydroperoxy fatty acids, the pyrenyl derivative is chemically stable, favoring long-term applications in materials science.

This analysis underscores the importance of substituent selection in tailoring fatty acid derivatives for specific scientific or industrial purposes. Further research is needed to explore the biocompatibility and environmental impact of pyrene-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.